molecular formula C9H10Cl2N2O2 B2356067 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride CAS No. 2460756-21-0

5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride

Cat. No.: B2356067
CAS No.: 2460756-21-0
M. Wt: 249.09
InChI Key: COGMJSUSVZWUET-UHFFFAOYSA-N
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Description

5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H8N2O2.2ClH. It is a derivative of nicotinic acid and contains both an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride typically involves the reaction of 3-bromopyridine-5-carboxylic acid with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride.

    3-Bromopyridine-5-carboxylic Acid: Another precursor used in the synthesis.

    Propargylamine: Used in the synthesis of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

5-(3-aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,3,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGMJSUSVZWUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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